Lipophilicity (LogP) Reduction for Enhanced Aqueous Solubility
Oxetan-3-yl 2-aminobenzoate exhibits a significantly lower lipophilicity (XLogP3 = 1.6) compared to the common methyl ester analog methyl 2-aminobenzoate (LogP ≈ 1.8–2.0) [1][2]. This reduction of approximately 0.2–0.4 LogP units is conferred by the polar oxetane ring, which acts as a hydrogen-bond acceptor and reduces overall hydrophobicity . Lower LogP is generally associated with improved aqueous solubility and reduced off-target binding to hydrophobic proteins, a key advantage in lead optimization.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | Methyl 2-aminobenzoate (LogP = 1.8–2.0); 2-Aminobenzoic acid (LogP ≈ 1.2–1.5) |
| Quantified Difference | ΔLogP = –0.2 to –0.4 vs. methyl ester; +0.1 to +0.4 vs. acid |
| Conditions | Computed XLogP3 (PubChem) and experimental/estimated LogP values from literature |
Why This Matters
The intermediate lipophilicity of oxetan-3-yl 2-aminobenzoate positions it favorably between the overly hydrophilic free acid and the more lipophilic methyl ester, potentially optimizing both solubility and permeability for oral bioavailability.
- [1] PubChem. (2021). Oxetan-3-yl 2-aminobenzoate (CID 45089291). National Center for Biotechnology Information. View Source
- [2] Chembase. (n.d.). Methyl 2-aminobenzoate. Chembase. View Source
